molecular formula C10H10ClNO B3043390 2-(Fur-2-yl)aniline hydrochloride CAS No. 855948-13-9

2-(Fur-2-yl)aniline hydrochloride

Cat. No. B3043390
CAS RN: 855948-13-9
M. Wt: 195.64
InChI Key: JJDQCJJWTAYECE-UHFFFAOYSA-N
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Description

2-(Fur-2-yl)aniline hydrochloride is a chemical compound that can be synthesized from furan derivatives and aniline. The compound is of interest due to its potential applications in organic synthesis and pharmaceutical chemistry.

Synthesis Analysis

The synthesis of polysubstituted anilines, which may include this compound, can be achieved through a metal-free amination and Diels-Alder reaction sequence. This process involves the use of commercially available 5-bromo-2-furaldehyde, which can be converted into the desired aniline derivatives in a one-pot, two-step procedure . Additionally, the reaction kinetics of furfuryl chlorides with aniline have been studied, indicating that the reaction is third order overall and is influenced by the solvent used .

Molecular Structure Analysis

The molecular structure of related furan-aniline compounds can be complex. For instance, the reaction of furan-2-carbaldehyde with aniline can lead to the formation of a hexahydro-1H-dicyclopenta[b,d]pyrrol-2(3H)-one derivative rather than a simple anil . Furthermore, X-ray analysis has been used to confirm the structure of bifurans and thiophen-2-ylfurans, which are structurally related to this compound .

Chemical Reactions Analysis

Furan derivatives can undergo various chemical reactions. For example, gold-catalyzed cyclization of aniline-tethered furan-ynones can lead to polycycles with a spiro-cyclohexadienone-hydrofuran framework . Additionally, furan-2-yl anions have been used as γ-oxo and γ-hydroxyl acyl anion equivalents in reactions with aldehydes and ketones, leading to trifunctionalized dihydroxyl ketones and hydroxyl diones .

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups and molecular structure. While specific data on this compound is not provided, related studies suggest that the reactivity of furan derivatives with aniline is affected by solvent polarity and the presence of substituents on the furan ring . The stability and reactivity of the compound would also be influenced by the presence of the hydrochloride salt form, which could affect its solubility and potential for further reactions.

Scientific Research Applications

Synthesis and Chemical Reactions

  • Copper-Catalyzed Decarboxylative Annulation : A study by Jia et al. (2018) describes a copper-catalyzed cascade reaction using isatins and amidine hydrochlorides for synthesizing 2-(1,3,5-triazin-2-yl)aniline derivatives. This process is notable for its use of commercially available materials, mild conditions, and good functional group tolerance (Jia et al., 2018).

  • Decarboxylative Coupling Reactions : The work of Xu et al. (2015) details a copper-catalyzed domino process for synthesizing 2-(1,3,4-oxadiazol-2-yl)aniline derivatives from isatins and hydrazides, integrating condensation, base-promoted ring-opening, and decarboxylative coupling (Xu et al., 2015).

Corrosion Inhibition

  • Copper Corrosion Inhibition : Issaadi et al. (2014) synthesized a new corrosion inhibitor and studied its effect on copper corrosion in hydrochloric acid, finding that it follows the Langmuir isotherm and demonstrates good inhibition efficiency (Issaadi et al., 2014).

Pharmaceutical and Biomedical Applications

  • Antibacterial and Anticancer Activity : A study by PradeepP. et al. (2015) synthesized N-[(2-chloroquinolin-3-yl) methylidene]-2-aniline schiff bases and assessed their antibacterial activity. They also performed molecular docking studies for cancer and malarial proteins, indicating potential multifunctional lead properties (PradeepP. et al., 2015).

Photocatalysis and Photochemistry

  • Photocatalysis of Chlorinated Aniline : Chu et al. (2007) investigated the photocatalysis of chlorinated anilines, such as 2-chloroaniline, under UV light, exploring the effect of solution pH and peroxide, which can enhance the reaction rate (Chu et al., 2007).

Material Science and Polymer Chemistry

  • Self-Healing Polymers : A study by Chuo et al. (2017) used an aniline trimer derivative with furan groups (TFAT) for preparing self-healing anticorrosion coatings. These coatings showed enhanced anticorrosion properties and high self-healing efficiency (Chuo et al., 2017).

Safety and Hazards

While specific safety and hazard information for “2-(Fur-2-yl)aniline hydrochloride” is not available, aniline compounds are generally considered hazardous. They can cause serious eye damage, skin sensitization, and are suspected of causing genetic defects and cancer . They are also toxic if swallowed, in contact with skin, or if inhaled .

properties

IUPAC Name

2-(furan-2-yl)aniline;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO.ClH/c11-9-5-2-1-4-8(9)10-6-3-7-12-10;/h1-7H,11H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJDQCJJWTAYECE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=CC=CO2)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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